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  • Product: Ethyl 1-aminopiperidine-4-carboxylate
  • CAS: 6241-81-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Amino-4-Ethoxycarbonylpiperidine

(Ethyl 1-aminopiperidine-4-carboxylate) Executive Summary 1-Amino-4-ethoxycarbonylpiperidine (systematically Ethyl 1-aminopiperidine-4-carboxylate ) is a specialized bifunctional heterocyclic building block characterized...

Author: BenchChem Technical Support Team. Date: February 2026

(Ethyl 1-aminopiperidine-4-carboxylate)

Executive Summary

1-Amino-4-ethoxycarbonylpiperidine (systematically Ethyl 1-aminopiperidine-4-carboxylate ) is a specialized bifunctional heterocyclic building block characterized by a reactive N-amino (hydrazine) motif at position 1 and an ethyl ester at position 4.

Unlike its more common isomer, Ethyl 4-amino-1-piperidinecarboxylate (which functions as a protected primary amine), this compound serves as a critical "hydrazine equivalent" in the synthesis of fused bicyclic nitrogen systems. It is extensively employed in the development of Janus Kinase (JAK) inhibitors , MCHr1 antagonists , and novel antifungal agents, where it facilitates the construction of pyrazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine scaffolds.

This guide provides a definitive technical analysis of its properties, a validated synthesis protocol via N-amination, and a reactivity profile distinguishing it from structural isomers.

Chemical Identity & Disambiguation

A critical source of experimental error involves confusing the target compound (N-amino) with its regioisomer (C-amino). The table below clarifies these distinct entities.

FeatureTarget Compound Common Isomer (Caution)
Common Name 1-Amino-4-ethoxycarbonylpiperidine Ethyl 4-amino-1-piperidinecarboxylate
Systematic Name Ethyl 1-aminopiperidine-4-carboxylateEthyl 4-aminopiperidine-1-carboxylate
CAS Number 6241-81-2 58859-46-4
Structure Hydrazine (

) at Pos 1Ester at Pos 4
Carbamate (

) at Pos 1Amine (

) at Pos 4
Primary Reactivity Condensation with ketones/aldehydes;Cyclization to fused heterocycles.[1][2][3]Amide coupling at C4;N1 is protected.
Molecular Weight 172.23 g/mol 172.23 g/mol
Appearance Colorless to pale yellow oilColorless liquid

Synthetic Route: Electrophilic N-Amination

The industrial and laboratory standard for synthesizing 1-amino-4-ethoxycarbonylpiperidine involves the electrophilic N-amination of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using Hydroxylamine-O-sulfonic acid (HOSA) . This method is preferred over chloramine reagents due to higher safety profiles and yield consistency.

Mechanism of Action

The secondary amine of the piperidine ring acts as a nucleophile, attacking the nitrogen atom of HOSA. The sulfate group (


) acts as a leaving group, resulting in the formation of the N-N hydrazine bond.
Experimental Protocol

Reagents:

  • Ethyl isonipecotate (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: Water/1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl isonipecotate (e.g., 10.0 g) in a 1:1 mixture of water and 1,4-dioxane (100 mL) in a round-bottom flask equipped with a mechanical stirrer.

  • Base Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add KOH (aqueous solution) to adjust pH to >10, maintaining the low temperature to prevent ester hydrolysis.

  • Amination: Add HOSA portion-wise over 30 minutes. The reaction is exothermic; ensure internal temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Note: The product is moderately water-soluble; salting out the aqueous phase with NaCl improves recovery.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash chromatography (EtOAc/Hexane) if high purity (>98%) is required.
    

Reactivity Profile & Applications

The unique N-amino group allows this molecule to serve as a "linchpin" in heterocycle synthesis.

Pathway A: Pyrazolo[1,5-a]pyridine Synthesis

Reacting 1-amino-4-ethoxycarbonylpiperidine with 1,3-electrophiles (such as enones or 1,3-diketones) drives a [3+2] cyclization followed by oxidation/elimination to form fused bicyclic systems. This is a key step in synthesizing JAK inhibitors.

Pathway B: Hydrazone Formation

Reaction with aldehydes or ketones yields stable hydrazones, often used as intermediates for further reduction or as distinct pharmacophores.

Visualization: Synthetic Utility Flowchart

G Start Ethyl isonipecotate (Secondary Amine) Core 1-Amino-4-ethoxycarbonylpiperidine (CAS 6241-81-2) Start->Core Electrophilic Amination Reagent HOSA / KOH (N-Amination) Reagent->Core Prod1 Pyrazolo[1,5-a]pyridine (Fused Bicyclic Scaffold) Core->Prod1 + 1,3-Dicarbonyls (Cyclization) Prod2 Stable Hydrazones (R=N-Pip-COOEt) Core->Prod2 + Aldehydes/Ketones Prod3 Urea Derivatives (Reaction w/ Isocyanates) Core->Prod3 + R-NCO

Figure 1: Synthetic divergence from the 1-amino-piperidine core. The N-amino group enables access to fused heterocycles unavailable to standard piperidine derivatives.

Quantitative Data & Properties

PropertyValueSource
Molecular Formula

[1]
Molecular Weight 172.23 g/mol [1]
Boiling Point 110–115 °C (at 0.5 mmHg)[2]
Density ~1.08 g/mLEstimated
Solubility Soluble in DCM, MeOH, DMSO; Moderate in

[3]
pKa (Conjugate Acid) ~3.5–4.5 (Hydrazine

)
Estimated
Stability Hygroscopic; store under inert gas (

/Ar) at 2–8 °C
[4]

Handling & Safety (SDS Summary)

While specific toxicological data for CAS 6241-81-2 is limited compared to common solvents, it should be handled with the protocols reserved for hydrazine derivatives .

  • Hazards: Potential skin/eye irritant.[4] Hydrazine derivatives can be sensitizers.

  • Storage: Store in a cool, dry place under nitrogen. Hydrazines can oxidize slowly in air to form azo/tetrazene impurities.

  • Incompatibility: Strong oxidizing agents (risk of exothermic decomposition), acid chlorides (rapid acylation), and aldehydes (unintended hydrazone formation).

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12204561, Ethyl 1-aminopiperidine-4-carboxylate. Retrieved from [Link]

  • Molbase. (2024). Ethyl 1-aminopiperidine-4-carboxylate Properties and MSDS. Retrieved from [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent.[5] Aldrichimica Acta, 13(1), 3–11. (Foundational text on HOSA amination).

  • World Intellectual Property Organization. (2016). Patent WO2016116025A1: Novel JAK Inhibitors and Preparation Methods. (Cites use of CAS 6241-81-2 in drug synthesis).

Sources

Exploratory

Ethyl 1-aminopiperidine-4-carboxylate SMILES and InChIKey

An In-depth Technical Guide to Ethyl 1-aminopiperidine-4-carboxylate and its Structurally Related Isomer in Medicinal Chemistry Introduction In the landscape of modern drug discovery and organic synthesis, piperidine sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 1-aminopiperidine-4-carboxylate and its Structurally Related Isomer in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, piperidine scaffolds are foundational building blocks for a vast array of pharmacologically active agents. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them privileged structures in medicinal chemistry. This guide provides a detailed technical overview of Ethyl 1-aminopiperidine-4-carboxylate, focusing on its unique chemical identifiers.

A critical aspect of chemical synthesis is the precise understanding of isomeric structures. In this context, it is essential to distinguish Ethyl 1-aminopiperidine-4-carboxylate from its more commonly utilized structural isomer, Ethyl 4-aminopiperidine-1-carboxylate. While both share the same molecular formula, the placement of the amino group fundamentally alters their chemical reactivity and applications. This guide will first define the specified molecule and then provide a comprehensive analysis of its prevalent isomer, which is extensively documented and employed in research and development, to offer a complete technical perspective for scientists and drug development professionals.

Part 1: Ethyl 1-aminopiperidine-4-carboxylate

Ethyl 1-aminopiperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring with an amino group substituted at the nitrogen (position 1) and an ethyl carboxylate group at position 4. The "1-amino" designation signifies that this molecule is a hydrazine derivative.

Chemical Identity and Structure

The definitive chemical identifiers for Ethyl 1-aminopiperidine-4-carboxylate are crucial for accurate database searches and unambiguous communication in research.

IdentifierValueSource
Molecular Formula C8H16N2O2[1]
Canonical SMILES CCOC(=O)C1CCN(CC1)N[1]
InChI InChI=1S/C8H16N2O2/c1-2-12-8(11)7-3-5-10(9)6-4-7/h7H,2-6,9H2,1H3[1]
InChIKey UABIHSXDHLUMBZ-UHFFFAOYSA-N[1]
Molecular Weight 172.22 g/mol
Monoisotopic Mass 172.12119 Da[1]

While its structure is defined, publicly available literature on the specific synthesis protocols, experimental applications, and detailed safety profiles for Ethyl 1-aminopiperidine-4-carboxylate is notably sparse. The majority of scientific and commercial interest has focused on its structural isomer.

2D Structure of Ethyl 1-aminopiperidine-4-carboxylate

Part 2: Ethyl 4-aminopiperidine-1-carboxylate (CAS: 58859-46-4)

The more prominent isomer, Ethyl 4-aminopiperidine-1-carboxylate, features a primary amino group at position 4 and an ethyl carbamate group at the nitrogen (position 1). This arrangement makes it a versatile building block in medicinal chemistry, where the primary amine at C4 serves as a key nucleophilic handle for diversification, while the N1-carbamate acts as a protecting group.[2]

Chemical Properties and Identifiers
IdentifierValueSource
CAS Number 58859-46-4[3][4]
SMILES CCOC(=O)N1CCC(N)CC1[3]
InChIKey GQQQULCEHJQUJT-UHFFFAOYSA-N[3][4]
Appearance Clear Colourless Oil / Liquid[5]
Density ~1.004 g/mL at 25 °C[6]
Flash Point 78 °C (172.4 °F) - closed cup[6]
Synthesis and Workflow

The synthesis of Ethyl 4-aminopiperidine-1-carboxylate is well-established. A common and efficient method is the reductive amination of N-ethoxycarbonyl-4-piperidone.[7][8]

Experimental Protocol: Reductive Amination

  • Reaction Setup : Dissolve N-ethoxycarbonyl-4-piperidone (1.0 eq) and a source of ammonia (e.g., ammonia in ethanol) in a suitable solvent such as ethanol or THF.[7][8]

  • Imine Formation : Add a dehydrating agent or a Lewis acid like titanium(IV) isopropoxide and stir the mixture at room temperature for several hours (e.g., 6 hours) to facilitate the formation of the intermediate imine.[7]

  • Reduction : Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (2.0 eq), to the mixture portion-wise while maintaining the temperature.[7][8] Stir for an additional period (e.g., 3-12 hours) until the reaction is complete.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent like ethyl acetate.[8]

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield Ethyl 4-aminopiperidine-1-carboxylate as a clear oil.[8]

SynthesisWorkflow Start N-Ethoxycarbonyl-4-piperidone (Starting Material) Imine Imine Intermediate Formation (Stir at 25°C for ~6h) Start->Imine Reagents Ammonia Source Titanium(IV) Isopropoxide Ethanol Reagents->Imine Reduction Reduction to Amine (Stir at 25°C for ~3h) Imine->Reduction ReducingAgent Sodium Borohydride (Reducing Agent) ReducingAgent->Reduction Workup Aqueous Work-up (NaHCO₃, Ethyl Acetate Extraction) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Ethyl 4-aminopiperidine-1-carboxylate (Final Product) Purification->Product

Synthesis workflow via reductive amination.
Applications in Drug Discovery

The 4-amino-1-carbethoxypiperidine scaffold is a cornerstone in the synthesis of diverse therapeutic agents. The primary amine at C4 is a versatile point for modification to explore structure-activity relationships (SAR).

  • Antagonists and Agonists : It is a key reactant for synthesizing Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists and orally active M1 muscarinic acetylcholine receptor (mAChR) agonists.[6]

  • Antimicrobial Agents : The scaffold is used to develop novel antifungal agents that target ergosterol biosynthesis, as well as molecules with selective activity against Helicobacter pylori.[8]

  • Enzyme Inhibitors : It serves as a building block for quinolin-2(1H)-one derivatives and milrinone analogs, which can modulate intracellular calcium levels in cardiac cells.[6]

  • Research Platforms : The compound is used to create quorum sensing modulators and aza-derivatives of phytoalexin for antibacterial research.

Applications Core Ethyl 4-aminopiperidine-1-carboxylate A1 MCHr1 Antagonists Core->A1 Precursor A2 Antifungal Agents (Ergosterol Biosynthesis) Core->A2 Scaffold A3 Anti-Helicobacter pylori Molecules Core->A3 Building Block A4 M1 mAChR Agonists Core->A4 Precursor A5 Quorum Sensing Modulators Core->A5 Scaffold A6 Quinolinone Derivatives Core->A6 Building Block

Sources

Foundational

Technical Guide: N-Amino Piperidine Building Blocks for Medicinal Chemistry

[1][2] Executive Summary N-Amino piperidine (1-aminopiperidine) represents a specialized hydrazine-derived building block distinct from its carbon-substituted isomers (3- or 4-aminopiperidine).[1] While standard aminopip...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-Amino piperidine (1-aminopiperidine) represents a specialized hydrazine-derived building block distinct from its carbon-substituted isomers (3- or 4-aminopiperidine).[1] While standard aminopiperidines function primarily as solvating basic amines, the N-amino variant introduces the unique reactivity of the N-N bond , enabling the synthesis of hydrazones, N-substituted amides, and fused heterocycles like pyrazoles and indazoles.

This guide details the synthesis, reactivity profile, and medicinal chemistry applications of 1-aminopiperidine, with a specific focus on its role as a nucleophilic hydrazine equivalent in drug discovery (e.g., the synthesis of CB1 antagonist Rimonabant).[1]

Part 1: Structural & Physicochemical Profile

The N-Heteroatom Effect

Unlike C-amino isomers, 1-aminopiperidine contains a hydrazine moiety embedded in a saturated ring.[1] This structural feature alters the electronic and steric landscape of the molecule.

  • Basicity (

    
    ):  The 
    
    
    
    of 1-aminopiperidine is approximately 8.2 (predicted/experimental range), which is lower than piperidine (
    
    
    ~11.2) due to the inductive electron-withdrawing effect of the adjacent nitrogen (the alpha-effect).
  • Nucleophilicity: Despite lower basicity, the terminal amino group exhibits enhanced nucleophilicity due to the alpha-effect (repulsion between lone pairs on adjacent nitrogen atoms), making it highly reactive toward electrophiles (acid chlorides, aldehydes).[1]

Comparison of Aminopiperidine Isomers
Feature1-Aminopiperidine (N-Amino)4-Aminopiperidine (C-Amino)
Structure Hydrazine (

)
Primary Amine (

)
CAS 2213-43-613035-19-3
Basicity (

)
~8.2~10.8 (primary amine)
Key Reactivity Hydrazone formation, Pyrazole synthesisAmide coupling, Reductive amination
Drug Class Utility CB1 Antagonists, PeptidomimeticsOpioids (Fentanyl analogs), Antihistamines
Safety Concern Nitrosamine precursors (during synthesis)Standard caustic amine hazards

Part 2: Synthesis & Manufacturing Pathways[2]

The synthesis of 1-aminopiperidine requires careful control to avoid hazardous intermediates. Two primary routes exist: the Electrophilic Amination route (preferred) and the Nitrosation-Reduction route (historical/hazardous).

Method A: Electrophilic Amination (Preferred)

This method utilizes Hydroxylamine-O-sulfonic acid (HOSA) to transfer an amino group directly to the piperidine nitrogen.[1] It avoids the formation of carcinogenic nitrosamines.

  • Mechanism: Nucleophilic attack of piperidine on the nitrogen of HOSA, displacing the sulfate group.

  • Reagents: Piperidine, HOSA, NaOH, Water.[1]

  • Yield: Typically 50–70%.

Method B: Nitrosation-Reduction (Historical)[2]
  • Step 1: Reaction of piperidine with

    
     to form N-nitrosopiperidine.
    
  • Step 2: Reduction of the N-nitroso group using

    
     or Zn/AcOH.
    
  • Critical Risk: N-nitrosopiperidine is a potent carcinogen.[1] This route is generally avoided in modern GMP environments unless strictly contained.

Synthesis Workflow Visualization

SynthesisWorkflow Piperidine Piperidine (Starting Material) DirectAmination Electrophilic Amination (SN2 on Nitrogen) Piperidine->DirectAmination Route A (Preferred) Nitroso N-Nitrosopiperidine (CARCINOGENIC INTERMEDIATE) Piperidine->Nitroso Route B (Hazardous) HOSA Reagent: HOSA (Hydroxylamine-O-sulfonic acid) HOSA->DirectAmination ProductA 1-Aminopiperidine (Target) DirectAmination->ProductA NaOH Workup NaNO2 Reagent: NaNO2/HCl NaNO2->Nitroso Reduction Reduction (LiAlH4 or Zn) Nitroso->Reduction Reduction->ProductA

Figure 1: Comparative synthetic pathways for 1-aminopiperidine.[1] Route A is preferred for safety compliance.

Part 3: Medicinal Chemistry Applications[1][3][4]

Rimonabant & Pyrazole Synthesis

The most prominent application of 1-aminopiperidine is in the synthesis of Rimonabant (Acomplia) , a CB1 receptor inverse agonist. The 1-aminopiperidine moiety is introduced in the final steps to form a hydrazide-like linkage, which is crucial for the molecule's binding affinity and conformational lock.

Mechanism:

  • Formation of the 1,5-diarylpyrazole carboxylic acid.

  • Activation to the acid chloride.

  • Nucleophilic attack by 1-aminopiperidine to form the N-(piperidin-1-yl)amide .[1]

Hydrazone Linkers

Reaction with aldehydes or ketones yields N-piperidinyl hydrazones (


).[1] These structures serve as:
  • Constrained Linkers: Limiting bond rotation compared to alkyl chains.

  • Metabolic Probes: Assessing the stability of the C=N bond in vivo.

Rimonabant Synthesis Pathway

RimonabantSynthesis Acid Pyrazole Carboxylic Acid (Intermediate) AcidChloride Acid Chloride (Activated Electrophile) Acid->AcidChloride Activation SOCl2 Thionyl Chloride SOCl2->AcidChloride Coupling Amide Coupling (DCM, Et3N) AcidChloride->Coupling AminoPip 1-Aminopiperidine (Nucleophile) AminoPip->Coupling Rimonabant Rimonabant (CB1 Antagonist) Coupling->Rimonabant Final Step

Figure 2: The role of 1-aminopiperidine in the final assembly of the drug Rimonabant.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Aminopiperidine (HOSA Method)

Adapted from standard electrophilic amination procedures.[1]

Safety: HOSA is corrosive.[2][3][4] Piperidine is toxic and flammable.[2][3][4] Perform in a fume hood.

  • Preparation: In a 1L 3-neck round-bottom flask, dissolve Piperidine (85.1 g, 1.0 mol) in Water (300 mL) .

  • Heating: Heat the solution to 75–80°C.

  • Addition: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (56.5 g, 0.5 mol) in water (100 mL) dropwise over 1 hour. Note: The reaction is exothermic; maintain temperature.

  • Reaction: Stir at 80°C for an additional 2 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Basify with 50% NaOH solution to pH > 12.

    • Extract with Diethyl Ether (3 x 200 mL) .

    • Dry combined organics over

      
       or 
      
      
      
      pellets.
  • Purification: Concentrate in vacuo. Distill the residue at reduced pressure (bp ~146°C at 760 mmHg, or lower at vacuum) to yield 1-aminopiperidine as a colorless oil.[1]

Protocol 2: General Hydrazone Formation

For library generation or scaffold derivatization.

  • Dissolution: Dissolve the Aldehyde/Ketone (1.0 eq) in Ethanol (0.5 M) .

  • Addition: Add 1-Aminopiperidine (1.1 eq) .

  • Catalysis: Add catalytic Acetic Acid (0.1 eq) .

  • Reflux: Heat to reflux for 2–4 hours (monitor by TLC/LCMS).

  • Isolation:

    • Cool to room temperature.[5]

    • If precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, concentrate and recrystallize from EtOH/Hexane.

Part 5: Safety & Handling

Hazard CategoryDescriptionMitigation
Flammability Flash point ~36°C (Closed Cup).[1] Vapors form explosive mixtures.[2][3][4]Ground all equipment. Use spark-proof tools. Store in flammables cabinet.
Corrosivity Causes severe skin burns and eye damage (Category 1B).Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat.[1]
Toxicity Harmful if swallowed or inhaled.[4]Use only in a well-ventilated fume hood.[1]
Chemical Incompatibility Reacts violently with strong oxidizers and acid chlorides.Store away from oxidizing agents and acids.[4]

Critical Note on Nitrosamines: If purchasing 1-aminopiperidine, ensure the supplier certifies low levels of N-nitrosopiperidine impurities, especially for pharmaceutical applications, as the synthesis route may have involved nitrosation.[1]

References

  • Synthesis of 1-Aminopiperidine via HOSA

    • Source: Google Patents / Liter
    • Title: Method for synthesizing 1-aminopiperidine.[1][6][7]

    • URL:[1]

  • Rimonabant Synthesis & Structure

    • Source: Asian Journal of Chemistry / ResearchG
    • Title: An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant.[8][9]

    • URL:[1]

  • Electrophilic Amination Mechanisms

    • Source: BenchChem Technical Guides.
    • Title: An In-depth Technical Guide to Electrophilic Aminating Agents.[1]

    • URL: (Note: Generalized link to technical resource).[1]

  • Safety Data & Properties

    • Source: PubChem / Sigma-Aldrich.[1]

    • Title: 1-Aminopiperidine Compound Summary.
    • URL:[1]

Sources

Exploratory

Technical Guide: Ethyl 1-aminopiperidine-4-carboxylate in Drug Discovery

The following technical guide details the applications, chemistry, and experimental protocols for Ethyl 1-aminopiperidine-4-carboxylate , a specialized N-amino heterocycle used in advanced drug discovery. A Versatile N-A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, chemistry, and experimental protocols for Ethyl 1-aminopiperidine-4-carboxylate , a specialized N-amino heterocycle used in advanced drug discovery.

A Versatile N-Amino Scaffold for Peptidomimetics and Fused Heterocycles

Executive Summary

Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2) is a bifunctional building block distinguished by its N-amino (hydrazinyl) moiety at position 1 and an ethyl ester at position 4.[1] Unlike standard piperidines, the N-amino group imparts unique nucleophilicity due to the alpha-effect , making this scaffold a critical intermediate for synthesizing fused bicyclic heterocycles (e.g., triazolopiperidines) and constrained aza-peptide mimetics.

This guide explores its utility in high-throughput library generation, kinase inhibitor design (e.g., JAK inhibitors), and GPCR ligand synthesis.

Chemical Profile & Structural Logic

Identity & Properties
PropertySpecification
IUPAC Name Ethyl 1-aminopiperidine-4-carboxylate
CAS Number 6241-81-2
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Key Functionality N1-Amino: Nucleophilic hydrazine (Alpha-effect donor)C4-Ester: Electrophilic handle for amidation/derivatization
Solubility Soluble in DCM, MeOH, DMSO; moderate water solubility.[2]
Structural Distinction (Critical)

Researchers often confuse this compound with its isomer. It is imperative to distinguish between:

  • Target Compound: 1-amino piperidine-4-carboxylate (N-NH₂).[1][3][4][5][6] Application: Hydrazone formation, fused rings.

  • Isomer: 4-amino piperidine-1-carboxylate (C-NH₂). Application: Amide coupling, standard linker.

The Alpha-Effect

The N1-amino group possesses a lone pair on the adjacent nitrogen, significantly elevating the HOMO energy. This results in the alpha-effect , making the terminal amino group more nucleophilic than a standard primary amine. This property allows for rapid condensation with aldehydes/ketones and facile SNAr reactions with electron-deficient heterocycles.

Applications in Drug Discovery[7][8][9][10]

Scaffold for Fused Bicyclic Heterocycles

The primary utility of Ethyl 1-aminopiperidine-4-carboxylate is as a precursor to [1,2,4]triazolo[1,5-a]piperidines . By reacting the N-amino group with nitriles or imidates, the piperidine ring fuses to form a bicyclic core. This structure is a bioisostere for quinazolines and is prevalent in:

  • Kinase Inhibitors: Targeting ATP binding pockets.

  • Adenosine Receptor Antagonists: Specifically A2A and A3 receptors.

Constrained Peptidomimetics (Aza-Peptides)

The N-N bond restricts the conformational flexibility of the piperidine ring. When incorporated into peptide chains (via the C4 carboxylate), the N-amino group can form aza-glycine analogs. These modifications:

  • Increase resistance to enzymatic hydrolysis (protease stability).

  • Lock the peptide backbone into specific turn geometries (e.g., β-turns).

Combinatorial Library Generation (Hydrazones)

The compound serves as a "diversity engine." The C4-ester is kept constant while the N1-amino group reacts with diverse aldehyde arrays to form stable hydrazones . These hydrazones can be screened directly or reduced to N-alkyl derivatives.

Case Study: JAK Inhibitor Synthesis

Context: A study cited in patent literature (e.g., WO2016116025) utilizes Ethyl 1-aminopiperidine-4-carboxylate to synthesize Janus Kinase (JAK) inhibitors.

Mechanism:

  • SNAr Coupling: The N-amino group attacks a 4-chloro-pyrrolo[2,3-d]pyrimidine.

  • Selectivity: The reaction relies on the enhanced nucleophilicity of the N-amino group to displace the chloride under mild conditions, avoiding competition from other nucleophiles.

Experimental Protocols

Protocol A: Synthesis of N-Piperidinyl Hydrazone Library

Use this protocol to generate a library of 20-50 analogs for SAR screening.

Reagents:

  • Ethyl 1-aminopiperidine-4-carboxylate (1.0 equiv)[1][3][6]

  • Diverse Aryl Aldehydes (1.1 equiv)

  • Ethanol (anhydrous)

  • Acetic Acid (cat.[7][8] 5 mol%)[5]

Step-by-Step:

  • Preparation: Dissolve Ethyl 1-aminopiperidine-4-carboxylate (1 mmol) in Ethanol (5 mL) in a reaction vial.

  • Addition: Add the specific Aryl Aldehyde (1.1 mmol).

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Reaction: Stir at 60°C for 2-4 hours . Monitor by TLC (formation of a new spot, usually less polar).

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol (High purity).

    • If solution remains: Evaporate solvent and recrystallize from Et₂O/Hexane.

  • Validation: Confirm hydrazone formation via ¹H NMR (distinct -N=CH- singlet around 7.5-8.5 ppm).

Protocol B: SNAr Coupling (JAK Inhibitor Scaffold)

Use this protocol for attaching the scaffold to electron-deficient heteroaromatics.

Reagents:

  • Ethyl 1-aminopiperidine-4-carboxylate (1.0 equiv)[1][3][6]

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv)

  • Triethylamine (3.0 equiv)[6]

  • 1,4-Dioxane

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the chloropyrimidine (1.1 equiv) in 1,4-Dioxane (0.2 M concentration).

  • Nucleophile Addition: Add Ethyl 1-aminopiperidine-4-carboxylate (1.0 equiv) and Triethylamine (3.0 equiv).

  • Reflux: Heat the mixture to 110°C under Nitrogen atmosphere for 12 hours.

  • Quench: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Visualizations

Chemical Space Expansion

This diagram illustrates how the core scaffold diverges into three distinct chemical classes based on the reaction partner.

ChemicalSpace Core Ethyl 1-aminopiperidine- 4-carboxylate (CAS 6241-81-2) Aldehyde + Aryl Aldehyde (R-CHO) Core->Aldehyde Nitrile + Nitrile/Imidate (R-CN) Core->Nitrile Heterocycle + Cl-Heterocycle (SNAr) Core->Heterocycle Hydrazone Piperidinyl Hydrazones (Library Screening) Aldehyde->Hydrazone Condensation (Cat. AcOH) FusedRing [1,2,4]Triazolo [1,5-a]piperidines (Rigid Scaffolds) Nitrile->FusedRing Cyclization (High Temp) Coupled N-Heteroaryl Piperidines (Kinase Inhibitors) Heterocycle->Coupled Nu- Displacement (Base, Heat)

Figure 1: Divergent synthesis pathways from the N-amino piperidine core.

Library Synthesis Workflow

A logical flow for generating a hydrazone library using this scaffold.

Workflow Start Start: 1-Aminopiperidine Scaffold Dispense Dispense into 96-well block (Ethanol Solution) Start->Dispense AddAldehydes Add Diverse Aldehydes (1.1 Equiv) Dispense->AddAldehydes Incubate Incubate 60°C / 4h (Cat. AcOH) AddAldehydes->Incubate QC QC: LCMS Check (Target Mass) Incubate->QC Decision Purity > 85%? QC->Decision Purify Prep HPLC Purification Decision->Purify No Dry Evaporate & Plate Decision->Dry Yes Purify->Dry

Figure 2: High-throughput workflow for generating N-piperidinyl hydrazone libraries.

References

  • Chemical Identity & CAS Verific

    • Source: Molbase & Chemical Vendors. "Ethyl 1-aminopiperidine-4-carboxylate (CAS 6241-81-2)."[1]

  • JAK Inhibitor Synthesis Applic

    • Source: Patent WO2016116025A1.
  • Hydrazone Library Chemistry

    • Source: BenchChem Application Notes.[7][8] "Reaction of 1-amino/hydrazide piperidines with aromatic aldehydes for library generation."

  • N-Amino Piperidine in Sigma Receptor Ligands

    • Source: German National Library (DNB) Dissertation.

Sources

Protocols & Analytical Methods

Method

Reaction protocols for Ethyl 1-aminopiperidine-4-carboxylate with aryl halides

Application Note: Reaction Protocols for Ethyl 1-aminopiperidine-4-carboxylate with Aryl Halides -aryl-1-aminopiperidine derivatives via and Pd-catalyzed cross-coupling.[1] Executive Summary & Molecule Profile Ethyl 1-am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Protocols for Ethyl 1-aminopiperidine-4-carboxylate with Aryl Halides


-aryl-1-aminopiperidine derivatives via 

and Pd-catalyzed cross-coupling.[1]

Executive Summary & Molecule Profile

Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2) is a specialized hydrazine-functionalized piperidine.[1][2][3] Unlike its common isomer (ethyl 4-aminopiperidine-1-carboxylate), this molecule features a primary amino group directly bonded to the piperidine nitrogen (


-

).[1]

This structural distinction is critical. The molecule acts as a bidentate-capable hydrazine nucleophile .[4] It is a key building block in the synthesis of fused bicyclic heterocycles (e.g., indazoles, pyrazolo-pyridines) and JAK inhibitors [1].[1]

Key Reactivity Challenges:

  • Nucleophilicity vs. Basicity: The

    
    -effect enhances the nucleophilicity of the 
    
    
    
    -
    
    
    group, but the adjacent nitrogen lowers its pKa compared to alkyl amines, requiring specific base selection.
  • Regioselectivity: In

    
     reactions, the terminal 
    
    
    
    is the exclusive nucleophile.[1]
  • Stability: The ethyl ester at C4 is susceptible to hydrolysis under strong basic aqueous conditions (e.g.,

    
    ), necessitating anhydrous organic bases or mild carbonates.[1]
    

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate reaction condition for your specific aryl halide substrate.

ReactionSelection cluster_SNAr Method A: SNAr (Nucleophilic Aromatic Substitution) cluster_Pd Method B: Buchwald-Hartwig Coupling Start Start: Aryl Halide (Ar-X) Selection CheckEWG Is Ar-X Electron Deficient? (e.g., Pyridines, Pyrimidines, Nitro-benzenes) Start->CheckEWG SNAr_Cond Protocol A: Thermal SNAr Solvent: Dioxane or DMSO Base: TEA or DIPEA Temp: 80-110°C CheckEWG->SNAr_Cond Yes (Activated) Pd_Cond Protocol B: Pd-Catalysis Catalyst: Pd(OAc)2 / BINAP Base: Cs2CO3 (Anhydrous) Solvent: Toluene CheckEWG->Pd_Cond No (Unactivated/Neutral) Output Target: N-Aryl-1-aminopiperidine-4-carboxylate SNAr_Cond->Output Pd_Cond->Output

Figure 1: Decision tree for selecting reaction conditions based on aryl halide electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroaryl halides (e.g., 4-chloropyrrolo[2,3-d]pyrimidine, 2-chloropyridine).[1] Mechanism: Addition-Elimination.[4]

Reagents & Materials
ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileMust be activated (ortho/para EWG).[1][4]
Ethyl 1-aminopiperidine-4-carboxylate 1.1 - 1.2NucleophileExcess ensures complete conversion.[1][4]
Triethylamine (TEA) 3.0BaseScavenges HCl/HBr.[4] DIPEA is a valid alternative.[4]
1,4-Dioxane [0.2 M]SolventHigh boiling point, miscible with organics.[1]
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Aryl Halide (1.0 equiv) in anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Addition: Add Ethyl 1-aminopiperidine-4-carboxylate (1.1 equiv) followed by Triethylamine (3.0 equiv).

    • Note: If using the hydrochloride salt of the amine, increase TEA to 4.0 equiv to ensure neutralization.

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours [2].

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][4] Look for the disappearance of the aryl halide.[4]

  • Work-up:

    • Cool to room temperature.[4][5][6][7]

    • Dilute with Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).[4]
    • Critical: Do not use acidic washes, as the product (a hydrazine) may protonate and extract into the aqueous phase.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typically 0-5% MeOH in DCM).
    

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Unactivated aryl bromides/chlorides (e.g., bromobenzene, chlorotoluene).[1] Mechanism: Buchwald-Hartwig Amination (Hydrazine Mode).[4]

Reagents & Materials
ComponentEquiv.RoleNotes
Aryl Bromide 1.0ElectrophileAryl Iodides are also suitable; Chlorides require XPhos.[1][4]
Amine Nucleophile 1.2NucleophileFree base preferred.[4]

0.05Pre-catalystGenerates Pd(0) in situ.[1]
BINAP 0.075LigandBidentate ligand prevents catalyst deactivation by hydrazine.[4]

2.0BaseMild, anhydrous base prevents ester hydrolysis.[1]
Toluene [0.15 M]SolventAnhydrous, degassed.[1][4]
Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen (

    
    ).
    
  • Solvent Degassing: Sparge anhydrous Toluene with Argon for 15 minutes prior to use.[4]

  • Catalyst Pre-complexation (Recommended):

    • Add

      
       and BINAP to the vessel.[1]
      
    • Add a small portion of Toluene and stir at RT for 5 mins until the solution turns orange/red (formation of

      
       complex).
      
  • Substrate Addition:

    • Add Aryl Bromide , Ethyl 1-aminopiperidine-4-carboxylate , and

      
       .[1]
      
    • Add remaining Toluene.[4]

  • Reaction: Seal and heat to 100°C for 8–12 hours.

    • Checkpoint: If the reaction turns black immediately (Pd precipitation), oxygen was present.[1] Ensure strict inert conditions.

  • Work-up: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[4] Concentrate the filtrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete conversionSwitch solvent to DMSO or NMP and increase temp to 120°C.
Ester Hydrolysis Wet solvent/baseUse anhydrous

or

.[1] Avoid hydroxide bases (

,

).[1]
No Reaction (Protocol B) Catalyst poisoningHydrazines can poison Pd.[4] Switch ligand to Xantphos or BrettPhos (bulky ligands protect the metal center).[4]
Dimer Formation Homocoupling of Ar-XEnsure the system is strictly oxygen-free.[4] Reduce catalyst loading.

Safety & Handling

  • Hydrazine Toxicity: 1-aminopiperidines are hydrazine derivatives.[4] Treat as potential genotoxins.[4] Use double-gloving and work strictly within a fume hood.[4]

  • Thermal Runaway:

    
     reactions in DMSO at high temperatures can be energetic.[4] Do not overheat sealed vessels beyond their pressure rating.[4]
    

References

  • Patent Application: "Heterocyclic compounds as JAK inhibitors." World Intellectual Property Organization, WO 2016/116025 A1, 2016.[1]

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling of Hydrazines with Aryl Halides."[1][4] Journal of the American Chemical Society, 1998.[4] [1]

  • BenchChem Technical Data: "Ethyl 1-aminopiperidine-4-carboxylate Properties and Applications." BenchChem, 2025.[1][4]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Application

Application Note & Protocols: Strategic Coupling of Ethyl 1-Aminopiperidine-4-carboxylate in Modern Organic Synthesis

Abstract Ethyl 1-aminopiperidine-4-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive primary N-amino grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-aminopiperidine-4-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive primary N-amino group and a modifiable ester moiety on a piperidine scaffold, makes it an invaluable starting material for creating diverse molecular architectures. This guide provides an in-depth exploration of the primary coupling strategies for this reagent, focusing on the formation of robust amide and sulfonamide linkages, as well as carbon-nitrogen bonds via reductive amination. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer expert insights into optimizing reaction conditions to empower researchers in the synthesis of novel chemical entities.

Introduction: The Synthetic Utility of Ethyl 1-Aminopiperidine-4-carboxylate

The piperidine ring is a privileged scaffold in pharmaceutical development, appearing in a vast array of approved drugs. The introduction of an N-amino group, as seen in Ethyl 1-aminopiperidine-4-carboxylate, provides a key vector for synthetic diversification. This primary amine serves as a potent nucleophile, enabling a suite of reliable and high-yielding coupling reactions. The ethyl ester at the 4-position offers an additional site for future chemical modification, such as hydrolysis and subsequent amide coupling, further expanding its synthetic potential. This document outlines the core procedures for leveraging the N-amino functionality in key bond-forming reactions.

Core Directive: Amide Bond Formation (N-Acylation)

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry.[1][2] Coupling Ethyl 1-aminopiperidine-4-carboxylate with a carboxylic acid partner is a cornerstone transformation for building complexity. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, necessitating the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, a process mediated by a "coupling reagent".

Mechanism and the Role of Coupling Reagents

The general strategy involves a two-step process that can be performed in a single pot.[1] First, the carboxylic acid reacts with the coupling reagent to form a highly reactive acyl intermediate. This activated species is then susceptible to nucleophilic attack by the primary amine of Ethyl 1-aminopiperidine-4-carboxylate to form the thermodynamically stable amide bond.

A plethora of coupling reagents are available, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[3]

  • Carbodiimides (e.g., DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a reactive O-acylisourea intermediate.[3][4] While effective, these can sometimes lead to side reactions and racemization of chiral carboxylic acids.[1][3] The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble and can be removed by filtration, whereas the urea byproduct from EDC is water-soluble, simplifying workup.[4][5]

  • Additives (e.g., HOBt, HOAt): To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides.[3] These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is less prone to racemization but still highly reactive towards the amine.[3]

  • Phosphonium & Aminium/Uronium Salts (e.g., PyBOP, HATU): These reagents represent a significant improvement over carbodiimide methods, offering faster reaction times and lower rates of epimerization.[1][5] Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) incorporate the HOBt or HOAt moiety directly into their structure, streamlining the activation process.[2] They react with the carboxylic acid to form highly activated OBt/OAt esters, which then readily couple with the amine.

Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification Carboxylic_Acid Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Base Non-nucleophilic Base (e.g., DIPEA, Et3N) Solvent Aprotic Solvent (e.g., DMF, DCM) Activation_Step Mix & Stir (0°C to RT) Formation of Activated Ester Solvent->Activation_Step Amine_Addition Add Ethyl 1-aminopiperidine- 4-carboxylate Activation_Step->Amine_Addition Reaction_Step Stir (RT, 2-16h) Nucleophilic Attack Amine_Addition->Reaction_Step Workup Aqueous Workup Reaction_Step->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Data Summary: Amide Coupling Reagents
Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICCost-effective, widely available.[3]Can cause racemization; DCC byproduct (DCU) is insoluble.[1][5]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization.[2][5]Higher cost, can form guanidinium byproducts.
Aminium/Uronium Salts HATU, HBTUFast reaction rates, very low racemization.[2][5]Higher cost, sensitive to moisture.

Core Directive: Sulfonamide Bond Formation

The sulfonamide functional group is a key bioisostere for the amide bond and is prevalent in a wide range of pharmaceuticals, including antibacterial agents and diuretics.[6][7] The synthesis of sulfonamides from Ethyl 1-aminopiperidine-4-carboxylate is typically achieved through a direct and robust reaction with a sulfonyl chloride.

Mechanism of Sulfonylation

The reaction proceeds via a bimolecular nucleophilic substitution mechanism at the sulfur center of the sulfonyl chloride.[8][9] The primary amine of Ethyl 1-aminopiperidine-4-carboxylate acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[10]

Workflow for Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Amine Ethyl 1-aminopiperidine-4-carboxylate Base Base (e.g., Pyridine, Et3N) Solvent Aprotic Solvent (e.g., DCM, THF) Cooling Cool to 0°C Solvent->Cooling Addition Add Sulfonyl Chloride (dropwise) Cooling->Addition Stirring Warm to RT and Stir (1-12h) Addition->Stirring Workup Aqueous Workup (e.g., dilute HCl, NaHCO3) Stirring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Sulfonamide Product Purification->Product

Caption: General workflow for sulfonamide synthesis.

Key Experimental Considerations
  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used to avoid reaction with the sulfonyl chloride.

  • Base Selection: A tertiary amine base like triethylamine (Et₃N) or pyridine is essential to scavenge the HCl generated. Pyridine can also act as a nucleophilic catalyst in some cases. The base is typically used in a slight excess (1.1-1.5 equivalents).

  • Temperature Control: The addition of the sulfonyl chloride is often performed at 0 °C to control the initial exotherm of the reaction, after which the reaction is allowed to warm to room temperature.

Core Directive: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[11] This one-pot procedure is highly valued in green chemistry for its efficiency and atom economy.[11] When reacting with Ethyl 1-aminopiperidine-4-carboxylate, this method generates N,N'-disubstituted hydrazine derivatives.

Mechanism of Reductive Amination

The reaction proceeds in two distinct stages within the same pot:

  • Imine Formation: The nucleophilic primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a Schiff base, or imine.[11]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine (in this case, a hydrazine derivative).

A key aspect of this reaction is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.

Data Summary: Common Reducing Agents
Reducing AgentAbbreviationKey Characteristics
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Mild and selective for imines over ketones/aldehydes; does not require strict pH control; often the reagent of choice.[12]
Sodium Cyanoborohydride NaBH₃CNHighly selective for imines, effective under mildly acidic conditions (pH 4-5) which favor imine formation.[11][12] Caution: Highly toxic HCN gas can be liberated under strongly acidic conditions.
Catalytic Hydrogenation H₂/Pd, Pt, NiA "green" method that produces water as the only byproduct. Can sometimes lead to over-alkylation or reduction of other functional groups.[11]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Amide Coupling with a Carboxylic Acid using HATU

This protocol describes a general procedure for the N-acylation of Ethyl 1-aminopiperidine-4-carboxylate.

  • Materials:

    • Carboxylic Acid (1.0 eq)

    • HATU (1.1 eq)

    • Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.2 M solution).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the stirred solution. Stir for 15 minutes at 0 °C to allow for the formation of the activated ester.

    • Add a solution of Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq) in a small amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide product.

Protocol 2: Sulfonamide Formation with a Sulfonyl Chloride

This protocol details a standard procedure for the synthesis of a sulfonamide derivative.

  • Materials:

    • Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq)

    • Aryl or Alkyl Sulfonyl Chloride (1.05 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask, dissolve Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM dropwise over 15-30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours until TLC or LC-MS indicates the consumption of the starting amine.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.

Protocol 3: Reductive Amination with an Aldehyde using STAB

This protocol provides a method for coupling with an aldehyde. A similar procedure can be used for ketones, though reaction times may be longer.

  • Materials:

    • Aldehyde (1.0 eq)

    • Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic, ~0.1 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add the aldehyde (1.0 eq), Ethyl 1-aminopiperidine-4-carboxylate (1.1 eq), and DCE (to make a ~0.1 M solution).

    • Add a catalytic amount of glacial acetic acid (~0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may cause gas evolution.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the resulting crude oil or solid by flash column chromatography.

Conclusion

Ethyl 1-aminopiperidine-4-carboxylate is a powerful and adaptable reagent for modern synthetic chemistry. The protocols and mechanistic insights provided herein for amide coupling, sulfonamide formation, and reductive amination offer a robust toolkit for researchers and drug development professionals. Mastery of these fundamental transformations enables the efficient and strategic construction of novel piperidine-based compounds, paving the way for the discovery of next-generation therapeutics.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wang, L., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Sajad, A. W., et al. (2018). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • LibreTexts. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–866. [Link]

  • Tomaselli, G. A., et al. (1977). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 134-138. [Link]

  • Wang, Z., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1284. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

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Method

High-Yield Synthesis of Cyclic Hydrazine Derivatives via Ethyl 1-Aminopiperidine-4-Carboxylate

Introduction & Mechanistic Overview Cyclic hydrazine derivatives are privileged pharmacophores in modern drug discovery, frequently appearing in Janus kinase (JAK) inhibitors[1] and modulators of the integrated stress re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Overview

Cyclic hydrazine derivatives are privileged pharmacophores in modern drug discovery, frequently appearing in Janus kinase (JAK) inhibitors[1] and modulators of the integrated stress response (ISR) pathway[2]. Ethyl 1-aminopiperidine-4-carboxylate (C8H16N2O2, Monoisotopic Mass: 172.12 Da) serves as a highly versatile, bifunctional building block for these scaffolds[3].

Unlike acyclic hydrazines, the N-amino group in a piperidine ring exhibits unique stereoelectronic properties. The conformational constraints of the chair conformation enhance the alpha-effect, making the exocyclic primary amine highly nucleophilic. This allows for selective functionalization via Nucleophilic Aromatic Substitution (SNAr) or peptide coupling, without competitive reactivity from the sterically hindered tertiary ring nitrogen.

Synthetic Causality

The foundational step in this workflow is the electrophilic N-amination of ethyl piperidine-4-carboxylate. We utilize Hydroxylamine-O-sulfonic acid (HOSA) under alkaline conditions[4].

  • Why HOSA? HOSA is a highly efficient, water-soluble aminating agent that circumvents the need for highly toxic, volatile hydrazine gas or explosive anhydrous intermediates[4].

  • Thermodynamic Control: The N-amination reaction is instantaneous and highly exothermic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     kJ/mol)[4]. Strict temperature control (0–20 °C) is mandatory; failure to dissipate heat leads to the rapid hydrolysis of HOSA into inactive hydroxylammonium sulfate, drastically reducing yields.
    

Synthetic Workflow Visualization

SyntheticWorkflow A Ethyl piperidine- 4-carboxylate B HOSA, NaOH, H2O 0-20°C (N-Amination) A->B C Ethyl 1-aminopiperidine- 4-carboxylate B->C D1 SNAr Reaction (Heteroaryl Halide, Dioxane) C->D1 D2 Amide Coupling (Carboxylic Acid, HATU, DMF) C->D2 E1 N-Heteroaryl Hydrazine (e.g., JAK Inhibitors) D1->E1 E2 Cyclic Hydrazide (e.g., ISR Modulators) D2->E2

Figure 1: Synthetic pathways for cyclic hydrazine derivatives using Ethyl 1-aminopiperidine-4-carboxylate.

Experimental Protocols

Protocol A: N-Amination via HOSA

Objective: Synthesis of Ethyl 1-aminopiperidine-4-carboxylate.

Step-by-Step Methodology:

  • Preparation of Amine Solution: Dissolve Ethyl piperidine-4-carboxylate (1.0 eq) in a 2M aqueous NaOH solution (2.5 eq). Cool the reactor to 0–5 °C using an ice-salt bath.

  • HOSA Addition: Prepare a 32% w/w aqueous solution of freshly titrated HOSA (1.2 eq)[4]. Add the HOSA solution dropwise to the vigorously stirred amine solution over 1.5 to 2 hours.

    • Causality: The slow addition rate and active cooling are critical to manage the 313 kJ/mol exotherm and prevent HOSA degradation[4].

  • Maturation: Maintain the reaction temperature between 0 °C and 20 °C and stir for an additional 30 minutes to ensure complete conversion[4].

  • Workup: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation System:

  • LC-MS: Confirm product formation via a prominent

    
     peak at m/z 173.12[3].
    
  • NMR: In

    
    H NMR (CDCl
    
    
    
    ), verify the appearance of a broad singlet integrating for 2H (approx. 2.5–3.0 ppm) corresponding to the N-NH
    
    
    group, and the complete disappearance of the secondary amine N-H proton.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of N-Heteroaryl Hydrazines (JAK Inhibitor Precursors).

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask under nitrogen, dissolve Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq) and 4-chloro-7-(p-toluenesulfonyl)pyrrolo[2,3-d]pyrimidine (1.1 eq) in anhydrous 1,4-dioxane (0.5 M concentration)[1].

  • Base Addition: Add Triethylamine (TEA) (3.0 eq) to the mixture[1].

    • Causality: TEA acts as an acid scavenger for the HCl generated during the SNAr process, preventing the protonation of the nucleophilic N-amino group.

  • Thermal Activation: Heat the reaction mixture to 110 °C and stir for 12 hours[1].

    • Causality: The exocyclic amine of a cyclic hydrazine is less nucleophilic than a standard primary alkyl amine due to the inductive withdrawal from the adjacent ring nitrogen. Elevated temperatures (110 °C) are required to overcome the activation energy barrier for SNAr on the pyrimidine ring[1].

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Purify via silica gel chromatography.

Self-Validation System:

  • UV-Vis & LC-MS: The product will exhibit a significant increase in UV absorbance at 254 nm due to the pyrimidine chromophore. LC-MS will show the mass of the coupled product, confirming the displacement of the chloride ion.

Protocol C: Amide Coupling (Hydrazide Formation)

Objective: Synthesis of Cyclic Hydrazides (ISR Modulator Precursors).

Step-by-Step Methodology:

  • Ester Activation: Dissolve the target carboxylic acid (1.0 eq), HATU (2.0 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF (0.3 M)[2]. Stir at room temperature for 15 minutes.

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the 7-azabenzotriazole leaving group is highly reactive, which is essential for coupling with the slightly hindered N-amino nucleophile without inducing epimerization[2].

  • Amine Addition: Add Ethyl 1-aminopiperidine-4-carboxylate (1.0 eq) to the activated ester solution[2].

  • Coupling: Stir the resulting mixture at room temperature overnight (approx. 12–16 hours)[2].

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, and purify.
    

Self-Validation System:

  • NMR: Successful coupling is definitively indicated by a characteristic downfield shift of the N-NH proton in

    
    H NMR (typically >8.0 ppm) due to the strong deshielding effect of the newly formed adjacent carbonyl group.
    

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters and expected analytical outcomes for the three protocols described above.

Reaction TypeKey ReagentsTemp (°C)Time (h)Typical Yield (%)Purity Target (LC-MS)
N-Amination HOSA, NaOH, H

O
0–202.085–94>95%
SNAr Heteroaryl-Cl, TEA, Dioxane11012.070–85>90%
Amide Coupling R-COOH, HATU, DIPEA, DMF25 (RT)12.0–16.080–90>95%

References

  • [3] PubChemLite. "Ethyl 1-aminopiperidine-4-carboxylate". Source: PubChem. URL:[Link]

  • [1] E-Nitiate Biopharmaceuticals. "Jak抑制剂 (Jak Inhibitors)" (WO2016116025A1). Source: Google Patents. URL:

  • [2] Calico Life Sciences LLC. "Modulators of integrated stress response pathway" (WO2022256609A1). Source: Google Patents. URL:

  • [4] Isochem S.A.S. "Synthesis of hydrazines from hydroxylamine-o-sulphonic acid" (WO2010142810A1). Source: Google Patents. URL:

  • [5] BASF SE. "Preparation of hydroxylamine-O-sulfonic acid" (US4737354A). Source: Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Ethyl 1-aminopiperidine-4-carboxylate coupling reactions

Core Technical Analysis: The Substrate Profile Before troubleshooting, you must understand the specific reactivity profile of your molecule. Ethyl 1-aminopiperidine-4-carboxylate is not a standard primary amine; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The Substrate Profile

Before troubleshooting, you must understand the specific reactivity profile of your molecule. Ethyl 1-aminopiperidine-4-carboxylate is not a standard primary amine; it is a 1,1-disubstituted hydrazine .

  • Nucleophilicity: The terminal amino group (

    
    ) exhibits the Alpha Effect , making it potentially more nucleophilic than a standard amine due to electron-pair repulsion on the adjacent nitrogen. However, this is often counteracted by the steric bulk of the piperidine ring.
    
  • Oxidation Sensitivity: Unlike standard amines, this

    
    -amino group is susceptible to oxidation (to diazenium species) and subsequent decomposition.
    
  • Basicity: The terminal nitrogen is less basic than a typical alkyl amine (

    
     ~6-7 vs ~10), altering how it interacts with coupling activators.
    

Troubleshooting Module: Amide Bond Formation (Hydrazide Synthesis)

Scenario: You are coupling the 1-amino group with a Carboxylic Acid (R-COOH) to form a hydrazide.

Common Issue: Low Yield & Incomplete Conversion

Diagnosis: Standard peptide coupling conditions (EDC/NHS or DCC) are often too slow for sterically hindered hydrazines, leading to acyl-urea side products or oxidation of the starting material before coupling occurs.

Recommended Protocol: The T3P Advantage We strongly recommend switching to T3P (Propylphosphonic anhydride) for this specific substrate. T3P drives the reaction to completion faster than carbodiimides and simplifies workup because its byproducts are water-soluble.

Step-by-Step Optimization:

  • Solvent: Use Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DMF if possible to simplify workup, unless solubility is an issue.

  • Base: Use Pyridine (3-5 equiv). It acts as both a base and an acylation catalyst.

  • Stoichiometry:

    • Acid: 1.0 equiv

    • Ethyl 1-aminopiperidine-4-carboxylate: 1.1 equiv

    • T3P (50% in EtOAc): 1.5 - 2.0 equiv

  • Temperature: Start at

    
    , then warm to RT. If sterics are severe, heat to 
    
    
    
    .

Alternative: HATU Protocol If T3P is unavailable, HATU is the next best choice due to its high reactivity.

  • Critical Step: Pre-activate the carboxylic acid with HATU and DIPEA for 15 minutes before adding the hydrazine. This prevents the hydrazine from interacting with the uronium salt unproductively.

FAQ: Amide Coupling

Q: My reaction turns dark/black rapidly. What is happening? A: This indicates oxidation of the hydrazine moiety.

  • Fix: You must degas your solvents (sparge with Argon/Nitrogen for 15 mins) and run the reaction under an inert atmosphere. Ensure your starting material is stored as a salt (e.g., HCl salt) and free-based only immediately before use.

Q: I see a major side product with M+ mass higher than expected. A: You likely formed the symmetric hydrazide dimer or the activated ester reacted with the wrong nucleophile if your acid has competing sites.

  • Fix: Add the hydrazine slowly to the activated acid solution to keep the concentration of the active ester high relative to the nucleophile.

Troubleshooting Module: Reductive Amination

Scenario: Reaction with an Aldehyde/Ketone to form an


-alkylated hydrazine.
Common Issue: Over-alkylation or No Reaction

Diagnosis: 1,1-disubstituted hydrazines form hydrazones first. These hydrazones are more stable than typical imines and resistant to mild reduction, or conversely, the hydrazine attacks the aldehyde twice.

Recommended Protocol: Indirect Reductive Amination Do not use a "one-pot" mix with reducing agent immediately.

  • Step 1 (Hydrazone Formation):

    • Mix Aldehyde (1.0 eq) + Hydrazine (1.0 eq) in MeOH or DCE.

    • Add catalytic AcOH (5%).

    • Stir 2-4 hours. Monitor by LCMS for the Hydrazone shift (+ mass of aldehyde - H2O).

  • Step 2 (Reduction):

    • Cool to

      
      .
      
    • Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq). Note: NaBH4 is often too strong and can cause side reactions; NaCNBH3 is toxic and slower.

    • Stir overnight.

Data Comparison: Coupling Reagents for Hydrazines
ReagentReactivityEpimerization RiskWorkup EaseRecommended For
T3P HighVery LowExcellent (Aq. Wash)Standard & Scale-up
HATU Very HighLowModerate (Remove urea)Difficult/Bulky Acids
EDC/HOBt ModerateModerateGoodSimple/Small Acids
DCC LowHighPoor (Insoluble Urea)Not Recommended

Visual Workflows

Diagram 1: Coupling Decision Logic

Use this decision tree to select the correct pathway based on your electrophile.

CouplingLogic Start Start: Ethyl 1-aminopiperidine-4-carboxylate Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Target: Hydrazide Aldehyde Aldehyde/Ketone (R-CHO) Electrophile->Aldehyde Target: Alkyl Hydrazine T3P_Path Method A: T3P + Pyridine (Best for Purity/Yield) Acid->T3P_Path Standard HATU_Path Method B: HATU + DIPEA (Best for Sterics) Acid->HATU_Path Alternative Hydrazone Step 1: Form Hydrazone (MeOH, AcOH, 2h) Aldehyde->Hydrazone Reduction Step 2: Reduction (NaBH(OAc)3, 0°C) Hydrazone->Reduction

Caption: Decision logic for coupling Ethyl 1-aminopiperidine-4-carboxylate based on electrophile type.

Diagram 2: T3P Optimization Workflow

T3PWorkflow Step1 Dissolve Acid + Amine in EtOAc or 2-MeTHF Step2 Add Pyridine (3.0 equiv) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add T3P (50% soln) Dropwise Step3->Step4 Step5 Warm to RT Monitor LCMS Step4->Step5 Step6 Quench: Water/NaHCO3 Phase Separate Step5->Step6

Caption: Optimized T3P coupling protocol for hydrazine derivatives to minimize side reactions.

Post-Reaction Processing (Workup)

The product will be a polar basic ester. Standard silica chromatography can be difficult due to tailing.

Recommended Workup:

  • Acid/Base Extraction:

    • Dilute reaction with EtOAc.

    • Wash with sat.

      
       (removes unreacted acid/T3P byproducts).
      
    • Extract organic layer with 1M HCl (pulls product into aqueous phase).

    • Wash aqueous acidic layer with fresh EtOAc (removes non-basic impurities).

    • Basify aqueous layer (pH 10) with

      
      .
      
    • Extract back into EtOAc/DCM.

  • Reverse Phase: If the product is very polar, use C18 reverse phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem. (2025).[3] "Ethyl 4-anilinopiperidine-1-carboxylate: Technical Guide." (Reference for general piperidine handling).

Sources

Optimization

Troubleshooting N-alkylation vs N-acylation of 1-aminopiperidines

Topic: Troubleshooting N-alkylation vs. N-acylation of 1-Aminopiperidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-alkylation vs. N-acylation of 1-Aminopiperidines

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Context: The "Alpha-Effect" Paradox

Before troubleshooting, you must recognize that 1-aminopiperidine is not a standard amine ; it is a hydrazine .

  • Structure: The exocyclic amino group (

    
    ) is bonded directly to the piperidine ring nitrogen.
    
  • The Alpha Effect: The lone pair repulsion between the two adjacent nitrogen atoms raises the ground state energy of the exocyclic nitrogen.

  • Consequence: 1-Aminopiperidine is less basic (

    
    ) than piperidine (
    
    
    
    ) but significantly more nucleophilic .

Why this causes failure: Standard protocols for primary amines often fail because this molecule reacts faster than expected (leading to over-functionalization) or behaves differently under pH control (due to lower basicity).

Troubleshooting Module: N-Alkylation

Common Issue: "I tried alkylating 1-aminopiperidine with an alkyl halide, but I got a mixture of mono-, di-, and quaternary salts that I cannot separate."

Root Cause Analysis

Direct alkylation (


) of hydrazines is notoriously difficult to control.
  • Enhanced Nucleophilicity: The starting material is highly reactive.

  • Product Instability: The mono-alkylated product (a 1,2-disubstituted hydrazine) remains highly nucleophilic and often reacts faster with the alkyl halide than the starting material does.

  • Result: Uncontrollable polyalkylation (quaternization).

The Solution: Reductive Amination (The "Hydrazone Route")

Do not use alkyl halides. Use aldehydes/ketones + a reducing agent.[1][2][3] This forces the reaction through a hydrazone intermediate , which prevents over-alkylation because hydrazones cannot react with a second equivalent of aldehyde until reduced.

FAQ: N-Alkylation

Q: I am using reductive amination, but the reaction is stalled. Why?

  • Diagnosis: You are likely using conditions optimized for imines (standard amines), not hydrazones.

  • Fix: Hydrazone formation is often slower to reach equilibrium than imine formation due to the stability of the hydrazine.

    • Catalyst: Add a Lewis acid (

      
      ) or Brønsted acid (Acetic Acid, 5-10%) to drive hydrazone formation before adding the reducing agent.
      
    • Stepwise: Do not perform this one-pot. Form the hydrazone first (verify by TLC/LCMS), then add the reducing agent (

      
       or 
      
      
      
      ).

Q: My yield is low when using Sodium Borohydride (


). 
  • Diagnosis:

    
     is too strong and can reduce the aldehyde/ketone to an alcohol before it reacts with the hydrazine.
    
  • Fix: Switch to Sodium Triacetoxyborohydride (

    
    )  or Sodium Cyanoborohydride . These are milder and selectively reduce the hydrazone.
    

Troubleshooting Module: N-Acylation

Common Issue: "I attempted to make the amide (hydrazide), but I see significant di-acylated side products."

Root Cause Analysis

The product of N-acylation is a hydrazide . While hydrazides are less nucleophilic than the starting hydrazine, the "Alpha Effect" still lingers. If you use a strong base or excess acid chloride, the hydrazide nitrogen can be deprotonated and acylated again.

FAQ: N-Acylation

Q: Should I use a base?

  • Diagnosis: Strong bases (NaOH, NaH) promote di-acylation by deprotonating the formed hydrazide (

    
    ).
    
  • Fix: Use a mild organic base like Pyridine or N-Methylmorpholine (NMM) . Alternatively, use "Schotten-Baumann conditions" (biphasic DCM/Water with

    
    ) which buffers the pH.
    

Q: Can I use coupling agents (EDC/HATU) instead of Acid Chlorides?

  • Answer: Yes, and this is often preferred for selectivity.

  • Protocol Note: Pre-activate the carboxylic acid with the coupling agent (e.g., HATU/DIPEA) for 15 minutes before adding the 1-aminopiperidine. This ensures the hydrazine reacts immediately with the active ester, preventing side reactions.

Decision Logic & Pathways

The following diagram illustrates the critical decision points to avoid "Dead End" mixtures.

G Start Start: 1-Aminopiperidine Goal_Alk Goal: N-Alkyl Derivative Start->Goal_Alk Goal_Acyl Goal: N-Acyl Derivative (Hydrazide) Start->Goal_Acyl Method_Direct Method: Alkyl Halide (R-X) Goal_Alk->Method_Direct Avoid Method_Reductive Method: Reductive Amination (Aldehyde + Reductant) Goal_Alk->Method_Reductive Preferred Method_AcidCl Method: Acid Chloride (Excess Base) Goal_Acyl->Method_AcidCl Risky Method_Coupling Method: HATU/EDC or Controlled Acid Chloride Goal_Acyl->Method_Coupling Preferred Result_Poly Result: Polyalkylation Mix (FAIL) Method_Direct->Result_Poly Result_Mono Result: Mono-alkylated Product (SUCCESS) Method_Reductive->Result_Mono Result_Diacyl Result: Di-acylated Impurity Method_AcidCl->Result_Diacyl If >1.0 eq Result_Hydrazide Result: Clean Hydrazide Method_Coupling->Result_Hydrazide

Caption: Strategic workflow for functionalizing 1-aminopiperidine. Red paths indicate high-risk strategies; Blue paths indicate optimized protocols.

Validated Experimental Protocols

Protocol A: Mono-Alkylation via Reductive Amination

Target: Synthesis of N-(alkyl)-1-aminopiperidine

  • Hydrazone Formation:

    • Dissolve 1-aminopiperidine (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or MeOH .

    • Critical Step: Add Acetic Acid (1.0 equiv) . Unlike standard amines, the lower basicity of the hydrazine requires acid to catalyze the condensation.

    • Stir at Room Temp for 2–4 hours. Monitor by TLC (Hydrazones are usually less polar than the starting hydrazine).

  • Reduction:

    • Cool to 0°C.[4]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Stir overnight at Room Temp.

  • Workup:

    • Quench with sat.

      
      . Extract with DCM.
      
    • Note: The product is a basic hydrazine. Ensure the aqueous layer is basic (pH > 10) during extraction to recover the product.

Protocol B: Selective N-Acylation

Target: Synthesis of N-(piperidin-1-yl)amides

  • Setup:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or DCM.

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 mins to form the activated ester.

  • Addition:

    • Add 1-aminopiperidine (1.0 equiv) slowly.

    • Why? Adding the hydrazine last ensures it encounters the activated ester immediately, preventing it from acting as a base or reacting with itself.

  • Purification:

    • Dilute with EtOAc, wash with water and brine.

    • Hydrazides are hydrogen-bond donors/acceptors; they may streak on silica. Use 5% MeOH in DCM for chromatography.

Data Summary: Reactivity Profile

Property1-AminopiperidinePiperidineImplication for Protocol
Class Hydrazine (N-N)Secondary AmineDifferent reactivity rules apply.
pKa (Conj. Acid) ~7.7 - 8.2~11.2Less basic; requires acid catalyst for condensation.
Nucleophilicity High (Alpha Effect)ModerateReacts fast; prone to over-alkylation.
Oxidation Risk HighLowStore under Argon. Old bottles turn yellow (nitrosamine formation).
Reducing Ability ModerateNoneCan reduce metal catalysts (Pd/C) during hydrogenation.

References

  • BenchChem. (2025).[3][4][5][6] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. 3

  • ChemicalBook. (2026).[7] 1-Aminopiperidine Properties and Safety Data. 7[1]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. 1[1]

  • PubChem. (2025).[8] 1-Aminopiperidine Compound Summary (CID 16658).[8] 8[1]

  • Sigma-Aldrich. (2025). 1-Aminopiperidine Product Information and Reactivity. 9[1]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 1-aminopiperidine-4-carboxylate

Ticket Subject: Purification & Stability Protocols for Ethyl 1-aminopiperidine-4-carboxylate (EAPC) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Stability Protocols for Ethyl 1-aminopiperidine-4-carboxylate (EAPC) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide

Executive Summary

You are likely working with Ethyl 1-aminopiperidine-4-carboxylate , a specialized hydrazine derivative often used as a building block for bicyclic heterocycles (e.g., indazoles, pyrazoles).

Critical Warning: This molecule contains two sensitive functionalities:

  • N-Amino Group (Hydrazine motif): Highly nucleophilic, prone to oxidation (browning) and condensation with ketones (hydrazone formation). DO NOT use acetone to wash glassware containing this product.

  • Ethyl Ester: Susceptible to hydrolysis under strongly basic (pH > 12) or acidic aqueous conditions, leading to the water-soluble zwitterionic acid.

This guide prioritizes yield retention and purity using self-validating workflows.

Module 1: Acid-Base Extraction (The "Crude" Cleanup)

User Scenario: You have synthesized EAPC (likely via N-nitrosation of ethyl isonipecotate followed by reduction) and need to remove inorganic salts (Zn, NaOAc) or unreacted starting materials.

The Protocol

The pKa of the conjugate acid of a 1-aminopiperidine is approximately 8.2 , significantly lower than the parent piperidine (~11.1) due to the electron-withdrawing effect of the adjacent nitrogen [1]. This allows for a selective pH switch.

Step-by-Step Workflow:

  • Acidification (Impurity Removal):

    • Dissolve crude oil in Ethyl Acetate (EtOAc) .

    • Wash with cold 0.5 M HCl (Target pH 2-3).

    • Mechanism: The product moves to the aqueous phase (protonated). Neutral impurities (unreacted nitroso intermediates) remain in the organic phase.

    • Discard the organic phase.

  • Basification (Product Recovery):

    • Cool the aqueous phase to 0°C.

    • CRITICAL: Slowly adjust pH to 9.5 – 10.0 using Saturated

      
        or 2M NaOH .
      
    • Why? You must exceed the pKa (8.2) to deprotonate the amine, but stay below pH 12 to prevent ester hydrolysis [2].

    • Visual Check: The solution should turn cloudy as the free base oils out.

  • Extraction:

    • Extract 3x with Dichloromethane (DCM) . (DCM is preferred over EtOAc here due to higher solubility of the hydrazine moiety).

    • Dry over

      
       (Anhydrous). Do not use 
      
      
      
      if the product is potentially acidic or sensitive, as Mg salts can be Lewis acidic.
Troubleshooting Logic (DOT Visualization)

ExtractionLogic Start Crude Reaction Mixture AcidWash Acid Wash (0.5M HCl) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgPhase1 Organic Phase (Neutral Impurities) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Product) PhaseSep1->AqPhase1 Keep Basify Basify to pH 9.5-10 (Cold K2CO3) AqPhase1->Basify Extract Extract into DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: Selective pH switching isolates the basic amine while discarding neutral organic impurities.

Module 2: Chromatographic Purification

User Scenario: The crude product is colored (yellow/brown) or contains closely eluting impurities.

The Issue: Amines interact strongly with the acidic silanol groups on silica gel, causing tailing (streaking) and broad peaks.

The Solution: Amine-Modified Silica

Do not use standard silica directly. You must deactivate the acidic sites.

Method A: The "Pre-wash" Technique (Recommended)

  • Pack the silica column using Hexanes containing 1% Triethylamine (TEA) .

  • Flush with 2 column volumes of the starting eluent (e.g., 10% EtOAc in Hexane + 1% TEA).

  • Load your sample.

Method B: The Mobile Phase Modifier

  • Eluent System: DCM / Methanol /

    
     (90:9:1).
    
  • Note: The presence of ammonia competes with your product for silanol binding sites, sharpening the peak [3].

Data: Retention Factor (


) Optimization 
Solvent SystemAdditive

Value
Observation
50% EtOAc / HexaneNone0.10 (Streak)Poor separation, loss of yield.
50% EtOAc / Hexane1% TEA 0.35 (Spot) Sharp spot, good recovery.
5% MeOH / DCMNone0.05 (Streak)Product sticks to baseline.
5% MeOH / DCM0.5%

0.45 (Spot) Excellent for polar impurities.

Module 3: Crystallization & Storage (Salt Formation)

User Scenario: The free base is an oil that oxidizes (darkens) over time. You need a stable solid for long-term storage.

Recommendation: Convert to the Hydrochloride or Oxalate salt.

Protocol: Anhydrous HCl Salt Formation

Warning: Do not use aqueous HCl, as it will hydrolyze the ester.

  • Dissolve the purified free base oil in anhydrous Diethyl Ether (

    
    )  or 1,4-Dioxane .
    
  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise with vigorous stirring.

  • A white precipitate should form immediately.

  • Filtration: Filter under Nitrogen (hygroscopic).

  • Wash: Wash the cake with cold anhydrous ether to remove colored oxidation byproducts.

Stability Note: The HCl salt effectively "locks" the hydrazine nitrogen, preventing oxidation and hydrazone formation. Store at -20°C.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a solid gum that won't dissolve in DCM. What happened?

Diagnosis: You likely formed a "zwitterionic polymer" or the hydrolyzed acid. Cause: If you basified to pH > 12 during extraction, the ethyl ester hydrolyzed to the carboxylic acid. The resulting molecule (1-aminopiperidine-4-carboxylic acid) is highly polar and insoluble in DCM. Fix: There is no easy fix for the hydrolyzed product. Restart and strictly control pH (max 10.0).

Q2: The NMR shows a "doublet of doublets" pattern that shouldn't be there, and the mass is higher by +40.

Diagnosis: Acetone Hydrazone Formation. Cause: You used acetone to clean your flask or rotovap bump trap. The N-amino group reacted with acetone (


).
Prevention:  Strictly ban acetone from the workflow. Use Methanol or Ethanol for cleaning.
Q3: I see a spot on TLC that moves just ahead of my product.

Diagnosis: This is likely the Nitroso intermediate (Ethyl 1-nitrosopiperidine-4-carboxylate) if you synthesized via nitrosation. Removal: This is non-basic. Use the Acid Wash step in Module 1. The nitroso compound will stay in the organic layer while your product moves to the acid layer.

Q4: Can I distill this compound?

Answer: Only under high vacuum (< 1 mmHg) . Risk: N-N bonds are thermally labile. Excessive heat (>120°C) can cause disproportionation or cleavage of the hydrazine bond. Kugelrohr distillation is preferred over simple distillation.

References

  • SIELC Technologies. (2018). Separation of Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride on HPLC. (Methodology adapted for preparative scale). Retrieved from [Link]

Optimization

Optimizing reaction temperature for Ethyl 1-aminopiperidine-4-carboxylate synthesis

Topic: Optimization of Reaction Temperature for Electrophilic N-Amination Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active | Version: 2.4 Executive Technical Summary The synthesis of Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Electrophilic N-Amination Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active | Version: 2.4

Executive Technical Summary

The synthesis of Ethyl 1-aminopiperidine-4-carboxylate typically proceeds via the electrophilic N-amination of ethyl isonipecotate (ethyl piperidine-4-carboxylate). While legacy methods utilized N-nitrosation followed by reduction (Zn/AcOH), modern protocols favor Hydroxylamine-O-sulfonic acid (HOSA) due to higher atom economy and the avoidance of carcinogenic nitrosamine intermediates.

Temperature control is the single most critical variable in this reaction. It governs the kinetic competition between the desired N-amination and two fatal side reactions: ester hydrolysis (thermodynamic sink) and hydrazide formation (dimerization).

The Thermodynamics of N-Amination

The reaction between a secondary amine and HOSA is highly exothermic. The HOSA reagent itself is thermally unstable and hygroscopic.

ParameterOptimal RangeMechanistic Rationale
Addition Temp 0°C – 5°C Kinetic Control: HOSA decomposition is suppressed. The exotherm of the acid-base neutralization (HOSA generates H₂SO₄ equivalent) is managed to prevent thermal runaway.
Aging Temp 20°C – 25°C Conversion: The N-amination transition state requires mild thermal energy to proceed to completion after the initial mixing.
Critical Limit > 40°C Side Reactions: Above this threshold, the nucleophilic attack of hydroxide (base) or the newly formed hydrazine on the ethyl ester becomes significant.
Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways defined by temperature.

ReactionPathways cluster_conditions Temperature Zones Start Ethyl Isonipecotate (Secondary Amine) Inter Ammonium Zwitterion Intermediate Start->Inter + HOSA / Base (0-5°C) HOSA HOSA (Reagent) Product Ethyl 1-aminopiperidine- 4-carboxylate (Target) Inter->Product N-N Bond Formation (20-25°C) Hydrolysis 1-amino-4-carboxy piperidine (Acid) Product->Hydrolysis T > 40°C (Hydroxide Attack) Dimer Hydrazide Dimer (Impurity) Product->Dimer T > 50°C (Aminolysis)

Figure 1: Reaction landscape showing the narrow thermal window for successful N-amination versus ester degradation.

Troubleshooting Guide (FAQ)

Module A: Low Yield & Conversion Issues

Q1: The reaction stalled at 60% conversion. Adding more HOSA at room temperature didn't help. Why? Diagnosis: HOSA Decomposition. Technical Insight: HOSA is moisture-sensitive and degrades in aqueous alkali at room temperature (hydrolysis to hydroxylammonium sulfate). Solution:

  • Fresh Reagent: Ensure HOSA is dry (white crystals, not sticky).

  • Cold Addition: You must cool the reaction back to 0°C before adding the second portion of HOSA. Adding HOSA to a 25°C basic mixture results in rapid reagent hydrolysis before it can aminate the piperidine.

Q2: I am seeing a large amount of starting material (Ethyl Isonipecotate) despite using 1.2 equivalents of HOSA. Diagnosis: pH Drift / Protonation. Technical Insight: The reaction generates sulfuric acid equivalents. If the pH drops below 8-9, the piperidine nitrogen becomes protonated (ammonium salt), rendering it non-nucleophilic. It cannot attack the HOSA. Solution: Maintain pH 10–11 using inorganic base (KOH/NaOH) or a buffer system (K₂CO₃). Monitor pH during the addition.

Module B: Impurity Profile (The "Hot" Problems)

Q3: LC-MS shows a major impurity with Mass [M-28]. What is it? Diagnosis: Hydrolysis of the Ethyl Ester. Technical Insight: You have formed the carboxylic acid derivative (1-aminopiperidine-4-carboxylic acid). This occurs if the reaction exotherms >40°C in the presence of aqueous base (saponification). Solution:

  • Strictly control addition rate to keep internal temp <10°C.

  • Use a biphasic system (DCM/Water or Toluene/Water). The ester partitions into the organic phase, protecting it from the aqueous hydroxide, while the HOSA reaction occurs at the interface.

Q4: I isolated a solid that is insoluble in most solvents. NMR suggests a dimer. Diagnosis: Hydrazide Formation. Technical Insight: The newly formed product contains a primary amine (-NH2) and an ester. At elevated temperatures (>50°C) or during prolonged concentration, the -NH2 of one molecule attacks the ester of another, forming a stable hydrazide linkage. Solution:

  • Never heat the crude mixture above 40°C during workup.

  • Avoid distilling the product to dryness if possible; store as a solution or salt (e.g., HCl salt) immediately.

Standardized Optimization Protocol

This protocol minimizes ester hydrolysis while maximizing N-amination efficiency.

Reagents:

  • Ethyl isonipecotate (1.0 equiv)

  • HOSA (1.2 – 1.5 equiv)

  • KOH (2.5 – 3.0 equiv, 10-15% aq solution)

  • Solvent: DCM or MTBE (for biphasic protection)

Workflow Visualization:

Protocol Setup Setup: Biphasic System Amine in DCM + Aq Base Cooling Cooling Phase Target: 0°C - 2°C Setup->Cooling Addition HOSA Addition (Solid or Soln) Rate limit: Temp < 10°C Cooling->Addition Aging Aging Phase Warm to 20-25°C Time: 2-4 Hours Addition->Aging Monitor pH (keep >9) Quench Quench/Separation Separate Org Layer Keep T < 30°C Aging->Quench Check Conversion (HPLC) SaltForm Salt Formation (Optional) Add HCl/EtOH Precipitate Product Quench->SaltForm Stabilizes Hydrazine

Figure 2: Optimized process flow for temperature-sensitive N-amination.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl isonipecotate in DCM (5 vol). Add aqueous KOH (3 equiv) and cool the biphasic mixture to 0°C under vigorous stirring.

  • Addition: Add HOSA solid portion-wise (or as a cold aqueous solution) over 30–60 minutes.

    • Critical Control Point: Do not allow internal temperature to exceed 10°C .

  • Aging: Remove the ice bath.[1] Allow the mixture to warm to 20–25°C . Stir for 2–4 hours.

    • Checkpoint: If conversion <95%, cool back to 5°C before adding 0.2 equiv fresh HOSA.

  • Workup: Separate phases. Extract aqueous layer with DCM.

    • Safety: Wash organic layer with 10% NaHCO₃.

    • Thermal Limit: Concentrate the organic layer under reduced pressure at <35°C .

  • Stabilization: It is highly recommended to convert the oil to the Hydrochloride or Oxalate salt immediately to prevent shelf-degradation/dimerization.

References

  • Mechanism of HOSA Amination: Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid: a versatile synthetic reagent.[2][3] Aldrichimica Acta, 13(1), 3-11.

  • Synthesis of 1-Aminopiperidines (Patent): Pfizer Inc. (2008). Preparation of piperidine derivatives. World Intellectual Property Organization, WO2008053300. (Describes conditions for N-amination of piperidine esters).

  • Kinetic Studies on HOSA Decomposition: Candlin, J. P., & Wilkins, R. G. (1965).[4] The reaction of hydroxylamine-O-sulfonic acid with nucleophiles.[2][3][5] Journal of the American Chemical Society, 87(13), 2967-2972.

  • General Piperidine Functionalization: BenchChem Technical Library. (2025).[2][4][6][7] Piperidine Synthesis and Functionalization Guides.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization &amp; Comparative Analysis: Ethyl 1-aminopiperidine-4-carboxylate

Executive Summary Ethyl 1-aminopiperidine-4-carboxylate (CAS: 71416-64-3 / 58859-46-4) is a critical hydrazine-functionalized building block, most notably utilized in the synthesis of gastroprokinetic agents like Mosapri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-aminopiperidine-4-carboxylate (CAS: 71416-64-3 / 58859-46-4) is a critical hydrazine-functionalized building block, most notably utilized in the synthesis of gastroprokinetic agents like Mosapride .

This guide provides a technical comparison of its 1H NMR spectral characteristics against its direct precursor, Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate). The analysis focuses on the diagnostic N-amino (


) signature, the conformational influence on the piperidine ring, and solvent-dependent exchange phenomena.
Core Technical Insight

The substitution of the secondary amine (


) with the hydrazine moiety (

) introduces specific shielding effects on the

-protons (C2/C6 positions) and presents a labile proton signal highly sensitive to solvent water content. Correct identification requires distinguishing the

broad singlet (integrating to 2H) from the

singlet (1H) of the precursor.

Part 1: Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The hydrazine group is located at Position 1, and the ethyl ester is attached at Position 4.

G N1 N1 C2 C2 N1->C2 N_Amino NH2 N_Amino->N1 Hydrazine Bond C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Ester COOEt C4->Ester Ester Link C6 C6 C5->C6 C6->N1

Caption: Structural connectivity of Ethyl 1-aminopiperidine-4-carboxylate highlighting the N-N hydrazine bond.

Part 2: Comparative Spectral Analysis

The "N-Amino Effect" (Target vs. Precursor)

The most common impurity or misidentified compound is the non-aminated precursor, Ethyl piperidine-4-carboxylate. The table below highlights the diagnostic shifts in CDCl₃ (7.26 ppm reference).

Proton AssignmentEthyl 1-aminopiperidine-4-carboxylate (Target)Ethyl piperidine-4-carboxylate (Analog)Mechanistic Explanation

Protons
~2.8 - 3.5 ppm (Broad s, 2H) ~1.8 - 2.2 ppm (Broad s, 1H)Primary Differentiator. The

protons are deshielded relative to the

due to the adjacent nitrogen's electronegativity but remain exchangeable.

-Protons (H2/H6)
2.80 - 3.00 ppm (m) 3.05 - 3.20 ppm (dt)The N-amino group exerts a complex electronic effect. While electronegative, the lone pair repulsion (alpha-effect) often results in slight shielding of ring protons compared to the secondary amine.

-Proton (H4)
2.30 - 2.45 ppm (tt) 2.40 - 2.50 ppm (tt)Minimal change. The ester environment is distal from the N-substitution site.

-Protons (H3/H5)
1.70 - 1.95 ppm (m) 1.60 - 2.00 ppm (m)These protons appear as complex multiplets due to axial/equatorial splitting in the chair conformation.
Ester

4.13 ppm (q, J=7.1 Hz) 4.13 ppm (q, J=7.1 Hz)Characteristic quartet. Unaffected by ring substitution.
Ester

1.25 ppm (t, J=7.1 Hz) 1.25 ppm (t, J=7.1 Hz)Characteristic triplet.[1]
Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent critically affects the visibility of the amino (


) group.
FeatureChloroform-d (CDCl₃)DMSO-d₆Recommendation

Visibility
Poor / Broad. Often merges with the baseline or C2/C6 multiplets due to rapid exchange and quadrupole broadening.Excellent / Sharp. Hydrogen bonding with DMSO slows exchange, often resolving the

as a distinct singlet around 4.0–4.5 ppm.
Use DMSO-d₆ for purity assays to confirm the presence of the hydrazine unit.
Water Signal ~1.56 ppm (overlaps with

-protons).
~3.33 ppm (can overlap with

-protons or

if wet).
Ensure dry DMSO is used (ampules recommended).
Resolution High resolution for alkyl backbone.Slightly more viscous; may require longer shimming.Use CDCl₃ for detailed conformational analysis of the ring.

Part 3: Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this protocol designed to minimize proton exchange and maximize signal-to-noise ratio.

Reagents & Equipment[1][2][3][4][5]
  • Target Compound: Ethyl 1-aminopiperidine-4-carboxylate (>95% purity).[2]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (for internal referencing).

  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving H2/H6 axial-equatorial couplings).

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Weigh Weigh 10-15 mg of Sample (Avoid high conc. to prevent aggregation) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Use fresh ampule to minimize H2O) Weigh->Solvent Mix Vortex & Sonicate (30s) Ensure complete homogeneity Solvent->Mix Acquire Acquisition (298 K) Pulse: 30°, D1: 10s (Relaxation) Mix->Acquire Process Processing LB: 0.3 Hz, Baseline Correction Acquire->Process

Caption: Optimized workflow for acquiring high-fidelity 1H NMR spectra of hydrazine derivatives.

Critical Causality in Parameters
  • Relaxation Delay (D1 = 10s): The quaternary carbons (carbonyl) and the mobile

    
     protons have longer T1 relaxation times. A standard 1s delay will under-integrate the 
    
    
    
    peak, leading to false purity calculations.
  • Temperature (298 K): Maintaining standard temperature is vital. Higher temperatures increase proton exchange rates, causing the

    
     signal to coalesce with water or disappear.
    

Part 4: Interpretation & Troubleshooting

Self-Validating the Spectrum

A valid spectrum for Ethyl 1-aminopiperidine-4-carboxylate must satisfy these logic checks:

  • Integration Ratio: The Ethyl quartet (2H) : Ethyl triplet (3H) : Ring Methine (1H) must be 2:3:1 .

  • The "Missing" Proton Check: If the

    
     signal integrates to < 2H or is absent, check the water peak. If the water peak is broadened or shifted, rapid proton exchange is occurring. Dry the sample and re-run in DMSO.
    
  • Impurity Flag: A triplet at ~1.2 ppm and quartet at ~4.1 ppm without the broad amino peak suggests the starting material (Ethyl isonipecotate) or hydrolysis of the hydrazine.

Common Artifacts
  • Broad Hump @ 3-4 ppm: This is characteristic of the

    
     group undergoing intermediate exchange. It is not an impurity.
    
  • Splitting of C2/C6: In high-field NMR (600 MHz+), the C2 and C6 protons may resolve into distinct axial (td) and equatorial (dt) signals with large geminal couplings (~12 Hz). In lower fields, they appear as a higher-order multiplet.

References

  • ChemicalBook. Ethyl 4-piperidinecarboxylate (CAS 1126-09-6) NMR Spectral Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). Ethyl piperidine-4-carboxylate Mass & NMR Data. NIST Chemistry WebBook. Retrieved from [Link].

  • BenchChem. Ethyl 4-anilinopiperidine-1-carboxylate Technical Guide (Structural Analog Reference). Retrieved from .

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176-2179. Retrieved from [Link].

  • Reich, H. J. Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Retrieved from [Link].

Sources

Comparative

Structural Validation of Ethyl 1-aminopiperidine-4-carboxylate: A Comparative IR Spectroscopy Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] Ethyl 1-aminopiperidine-4-carboxylate is a specialized hydrazine-functionalized building block, distinct from its common isomer (ethyl 4-aminopiperidine-1-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Ethyl 1-aminopiperidine-4-carboxylate is a specialized hydrazine-functionalized building block, distinct from its common isomer (ethyl 4-aminopiperidine-1-carboxylate).[1] It serves as a critical intermediate for synthesizing hydrazones and fused heterocyclic pharmacophores.[1]

Validating this structure presents a unique challenge: confirming the


-amination of the piperidine ring while ensuring the ester moiety remains intact. While NMR (

H,

C) is the gold standard for ab initio structural elucidation, it is often too slow for routine in-process control (IPC) or release testing.

This guide establishes a self-validating FT-IR (ATR) protocol that outperforms NMR in throughput while providing sufficient specificity to distinguish the target product from its primary impurity: the non-aminated precursor, Ethyl piperidine-4-carboxylate .[1]

Comparative Analysis: Performance & Specificity

Methodological Comparison: FT-IR vs. NMR

For routine validation, FT-IR offers superior efficiency provided the spectral fingerprint is established.[1]

FeatureFT-IR (ATR)

H NMR (400 MHz)
Verdict
Throughput < 2 mins/sample15–30 mins/sampleIR Wins (Ideal for IPC)
Sample State Neat (Liquid/Oil)Solvated (CDCl

/DMSO)
IR Wins (No solvent effects)
Specificity Functional Group FingerprintAtom-level ConnectivityNMR Wins (For initial ID)
N-N Validation Indirect (N-H shift)Direct (Chemical shift)NMR Wins
Cost/Run NegligibleHigh (Deuterated solvents)IR Wins
Spectral Discrimination: Target vs. Precursor

The critical quality attribute (CQA) is the presence of the


-amino group (

) and the absence of the secondary amine (

).
Functional GroupPrecursor (Ethyl piperidine-4-carboxylate)Target (Ethyl 1-aminopiperidine-4-carboxylate)Diagnostic Value
Amine Stretch Single weak band (

)
Doublet (

)
HIGH (Primary vs. Sec.[1] Amine)
Ester C=O Strong (

)
Strong (

)
LOW (Present in both)
N-N Stretch AbsentWeak/Invisible (

)
LOW (Hard to assign)
Fingerprint Distinct skeletal modesShifted ring modes due to

-subst.[1]
MED (Overlay required)

Detailed Experimental Protocol

Instrumentation & Parameters[1][4]
  • Instrument: FT-IR Spectrometer with DTGS Detector.

  • Sampling Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe Crystal.[1]

  • Resolution:

    
    .
    
  • Scans: 32 scans (sample) / 32 scans (background).

  • Range:

    
    .
    
Step-by-Step Workflow
  • System Suitability: Clean ATR crystal with isopropanol.[1] Collect background (air).[1] Verify energy throughput >70%.

  • Sample Loading: Apply 10–20

    
    L of the neat liquid product onto the crystal. Ensure full coverage.
    
  • Acquisition: Collect spectrum.

  • Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

  • Validation Logic: Execute the decision matrix below.

Decision Logic (Visualization)[1]

ValidationLogic Start Acquire Spectrum (4000-600 cm-1) CheckEster Check Carbonyl Region (1730-1750 cm-1) Start->CheckEster Decision1 Strong Band Present? CheckEster->Decision1 CheckAmine Check Amine Region (3100-3500 cm-1) Decision2 Band Shape? CheckAmine->Decision2 Decision1->CheckAmine Yes Fail_NoEster FAIL: Hydrolysis/Degradation (Check for broad OH ~3000) Decision1->Fail_NoEster No (Weak/Shifted) Pass PASS: Identity Confirmed (Release) Decision2->Pass Doublet (N-NH2) Fail_Precursor FAIL: Incomplete Amination (Precursor Present) Decision2->Fail_Precursor Single (N-H)

Figure 1: Automated decision tree for spectral validation of Ethyl 1-aminopiperidine-4-carboxylate.

Data Interpretation & Characteristic Bands

The following table summarizes the specific vibrational modes required for validation. These assignments utilize the principles of organic spectroscopy [1] and regulatory validation standards [2].

Key Diagnostic Bands[1]
Wavenumber (

)
AssignmentFunctional GroupValidation Criteria
3350 & 3280

&

(N-H)
Primary Amine (

)
Must be a doublet. A single band implies unreacted precursor.
2950–2850

(C-H)
Alkyl (Ethyl + Ring)Diagnostic intensity ratio; used for normalization.
1735

5

(C=O)
EsterStrong, sharp band.[1][2][3] Broadening indicates hydrolysis to acid.
1620–1590

(N-H)
Amine ScissoringMedium intensity.[1] Confirms

presence.
1250–1150

(C-O)
Ester (C-O-C)Strong "fingerprint" bands for the ester linkage.
The "N-Amino" Shift

Unlike carbon-bound primary amines (


), the nitrogen-bound amine (

) in this molecule often exhibits broader absorption bands due to the unique electronic environment of the hydrazine linkage.[1] The N-N stretching vibration is typically weak and located near

, often obscured by the strong C-O stretches of the ester [3]. Therefore, the N-H stretching region (3000+

)
is the primary discriminator.

Mechanism of Impurity Detection

Understanding why the spectrum changes is vital for troubleshooting.[1]

SpectralMechanism Precursor Precursor: Ethyl piperidine-4-carboxylate Reaction + NH2 source (Electrophilic Amination) Precursor->Reaction SecAmine Sec. Amine (N-H) Single Band ~3300-3500 cm-1 Precursor->SecAmine Exhibits Target Target: Ethyl 1-aminopiperidine-4-carboxylate Reaction->Target PrimAmine Hydrazine (N-NH2) Doublet Band ~3150-3350 cm-1 Target->PrimAmine Exhibits SecAmine->PrimAmine Validation Transformation

Figure 2: Spectroscopic transformation during the amination reaction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (The authoritative text for IR band assignment).

  • U.S. Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. (Standard for instrument qualification and method validation).

  • International Conference on Harmonisation (ICH). (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidelines for specificity and robustness).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for hydrazine N-N and N-H shifts).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 1-aminopiperidine-4-carboxylate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 1-aminopiperidine-4-carboxylate Introduction Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2)[1] is a highly versatile building block frequently uti...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Safe Handling and Disposal of Ethyl 1-aminopiperidine-4-carboxylate

Introduction Ethyl 1-aminopiperidine-4-carboxylate (CAS: 6241-81-2)[1] is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [2]. Due to its dual functionality—a basic N-amino group and a hydrolyzable ethyl ester—it presents specific reactivity hazards that dictate strict disposal protocols. This guide provides researchers and drug development professionals with a field-proven, self-validating framework for the safe segregation, decontamination, and disposal of this compound.

Chemical Profile & Hazard Causality

To safely dispose of any reagent, one must first understand its molecular behavior. Ethyl 1-aminopiperidine-4-carboxylate belongs to the class of N-aminopiperidines.

PropertySpecification
Chemical Name Ethyl 1-aminopiperidine-4-carboxylate
CAS Registry Number 6241-81-2[1]
Molecular Formula C8H16N2O2
Molecular Weight 172.23 g/mol
Key Functional Groups N-amino (hydrazine derivative), Ethyl ester
Primary Hazards Skin/eye irritant, aquatic toxicity, reactive with oxidizers

Mechanistic Safety Insight: The 1-aminopiperidine moiety is structurally a cyclic hydrazine derivative. This N-N bond makes the molecule susceptible to oxidation and allows it to act as a mild reducing agent. Critical Warning: Never use sodium hypochlorite (bleach) to decontaminate spills or glassware containing this compound. The reaction between N-amino compounds and hypochlorite can rapidly generate highly toxic chloramines or explosive diazo intermediates. All oxidative decontamination methods must be strictly avoided.

Disposal Workflow Matrix

Workflow Start Waste Generation: Ethyl 1-aminopiperidine-4-carboxylate Decision Identify Waste State Start->Decision Solid Solid / Bulk Powder Decision->Solid Liquid Reaction Solutions (Organic/Aqueous) Decision->Liquid Consumables Contaminated PPE & Glassware Decision->Consumables SolidAction Seal in amber glass/HDPE Label: Hazardous Solid Waste Solid->SolidAction LiquidAction Store in vented carboy Segregate from oxidizers Liquid->LiquidAction ConsumablesAction Triple-rinse glassware (EtOH) Dispose PPE as solid waste Consumables->ConsumablesAction Incineration High-Temperature Incineration (Licensed RCRA Facility) SolidAction->Incineration LiquidAction->Incineration ConsumablesAction->Incineration

Fig 1: Disposal workflow and segregation matrix for Ethyl 1-aminopiperidine-4-carboxylate waste.

Step-by-Step Disposal Methodologies

Protocol A: Bulk and Solid Chemical Disposal Unused or expired bulk powder must be treated as hazardous chemical waste.

  • Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or amber glass container. Causality: HDPE provides excellent chemical resistance against basic amines, while amber glass prevents potential UV-induced degradation of the N-N bond.

  • Segregation: Store the container in a designated Satellite Accumulation Area (SAA). Ensure it is physically segregated from strong acids, acid chlorides, and oxidizing agents (e.g., peroxides, nitrates).

  • Labeling: Affix a hazardous waste label detailing the full chemical name, CAS number (6241-81-2), and hazard class (Irritant/Toxic).

  • Final Disposal: Dispatch via a licensed waste management contractor for high-temperature incineration, as mandated by [3].

Protocol B: Liquid Waste (Solutions and Mother Liquors) During synthesis (e.g., coupling reactions using triethylamine and dioxane[2]), Ethyl 1-aminopiperidine-4-carboxylate is often dissolved in organic solvents.

  • Compatibility Check: Verify that the waste carboy does not contain incompatible mixtures (e.g., nitric acid waste).

  • Transfer: Slowly pour the solution into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Venting: Ensure the waste carboy is equipped with a pressure-relieving vented cap. Causality: Trace degradation of the hydrazine moiety can slowly evolve nitrogen gas (N2); a vented cap prevents dangerous pressure accumulation.

  • Neutralization Avoidance: Do not attempt in-lab neutralization of the basic amine group with strong acids prior to disposal. The resulting exothermic reaction can vaporize volatile solvents and cause severe inhalation hazards.

Protocol C: Glassware Decontamination and PPE Standard washing procedures are insufficient due to the compound's chemical properties.

  • Triple-Rinse Procedure: Rinse all contaminated glassware three times with a polar protic solvent (e.g., ethanol or methanol). Causality: The basic amine group forms strong hydrogen bonds with the silanol (-SiOH) groups on the surface of borosilicate glass. Water alone is often insufficient to break these bonds; ethanol effectively disrupts the interaction and solubilizes the residue.

  • Rinsate Collection: Collect all ethanol rinsate into the organic liquid waste carboy. Never pour amine-contaminated rinsate down the sink[4].

  • Detergent Wash: After triple-rinsing, the glassware may be safely washed with standard laboratory detergent and water according to the[5].

  • PPE Disposal: Dispose of heavily contaminated gloves, bench paper, and absorbent pads in a sealed, labeled solid hazardous waste bin.

Protocol D: Emergency Spill Management In the event of a localized spill, immediate and chemically sound action is required.

  • Isolate: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Avoid using sawdust or paper towels for concentrated spills, as the basic/reducing nature of the compound can react with organic materials over time.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

  • Clean: Wipe the area with ethanol-soaked rags, followed by a mild soap solution. As previously stated, do not use bleach to sanitize the spill area.

References

  • Molbase Chemical Database. "Ethyl 1-aminopiperidine-4-carboxylate (CAS 6241-81-2) Properties." Molbase. URL: [Link]

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue - Ethyl 1-aminopiperidine-4-carboxylate." Namiki-s. URL:[Link]

  • World Intellectual Property Organization. "WO2016116025A1 - Jak Inhibitors Synthesis Protocols." Google Patents, 2016.
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011. URL:[Link]

  • Collect and Recycle. "Amine Disposal For Businesses - Laboratory Safety Protocol." Collect and Recycle UK, 2024. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristic Wastes (40 CFR Part 261)." EPA RCRA Regulations. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-aminopiperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-aminopiperidine-4-carboxylate
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